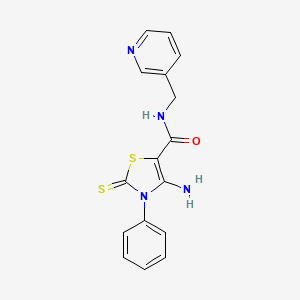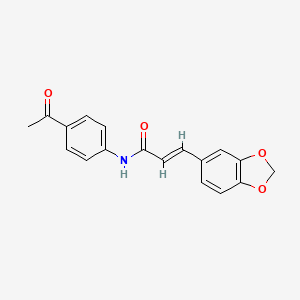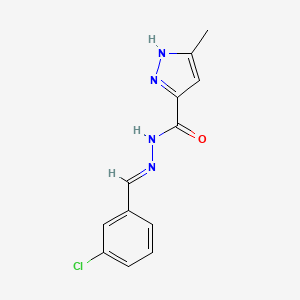![molecular formula C20H27N5O3S B5525961 4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research has demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. This method offers a simple and efficient pathway to yield these compounds, utilizing enaminones as intermediates in the presence of glacial acetic acid for the reaction with urea and various substituted benzaldehydes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure of these compounds, particularly those containing a morpholine moiety, has been confirmed through single-crystal X-ray crystallography. This structural confirmation highlights the three-dimensional conformation of the enaminones used in the synthesis of dihydropyrimidinone derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Chemical Reactions and Properties
Various studies have explored the chemical reactions involving this compound, leading to the synthesis of different derivatives. These reactions include nucleophilic substitution, annulation reactions, and interactions with cyclic amines, yielding a range of compounds with potential pharmacological activities. The versatility in chemical reactions underscores the compound's utility in synthesizing a diverse array of derivatives with varied properties (Yar, McGarrigle, & Aggarwal, 2008).
Physical Properties Analysis
The physical properties of the compound and its derivatives have been characterized using spectroscopic techniques, including NMR and MS spectra. These studies provide insights into the compound's structure and stability, essential for understanding its behavior in various conditions (Lei, Wang, Xiong, & Lan, 2017).
Chemical Properties Analysis
Research on the compound's chemical properties has focused on its reactivity and potential as a precursor for synthesizing pharmacologically active molecules. The compound exhibits reactivity that allows for the creation of derivatives with antiviral, antiproliferative, and enzymatic inhibition activities. This reactivity is central to its application in medicinal chemistry, where derivatives can be tailored for specific biological activities (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study highlighted the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized in good yield using a simple and efficient method, suggesting their potential for further biological application studies (Bhat et al., 2018).
Hydrogen Bonding and Structural Analysis
Research on proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperazine, revealed their comparative structural features and hydrogen-bonding patterns. This study provided insights into the crystal structures and molecular interactions of compounds involving morpholine and piperazine (Smith et al., 2011).
Antiviral Studies
A synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives against an avian paramyxovirus highlighted the potential of one of the sulfonamide derivatives showing three-fold higher antiviral activity than a commercial antiviral drug (Selvakumar et al., 2018).
Crystal Engineering
Another study applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, utilizing morpholine and piperazine cations. This research demonstrated the versatile use of these cations in forming structures with potential applications in pharmaceuticals (Elacqua et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-16-3-4-17(2)18(15-16)29(26,27)25-9-7-23(8-10-25)19-5-6-21-20(22-19)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTUXPCQVDWIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)
![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)
![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)